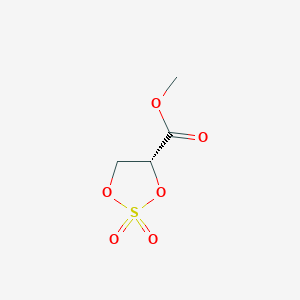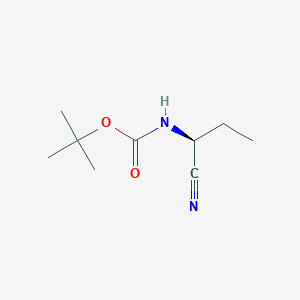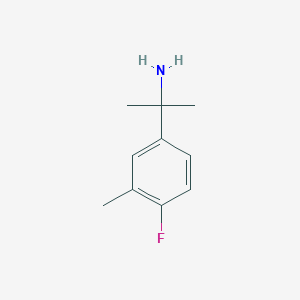
2-(4-Fluoro-3-methylphenyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluoro-3-methylphenyl)propan-2-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a fluorine atom and a methyl group attached to the benzene ring, along with an amine group attached to the propan-2-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methylphenyl)propan-2-amine typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluoro-3-methylphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The nitro group in the intermediate nitrostyrene can be reduced to form the amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the primary amine.
Substitution: Formation of various substituted phenethylamines.
Aplicaciones Científicas De Investigación
2-(4-Fluoro-3-methylphenyl)propan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(4-Fluoro-3-methylphenyl)propan-2-amine involves its interaction with various molecular targets and pathways. It is believed to act on neurotransmitter receptors, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. This interaction can lead to various physiological and psychological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Fluorophenyl)propan-2-amine
- 2-(2-Fluorophenyl)propan-2-amine
- 2-(2,4-Dichlorophenyl)propan-2-amine
Uniqueness
2-(4-Fluoro-3-methylphenyl)propan-2-amine is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This specific substitution pattern can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C10H14FN |
|---|---|
Peso molecular |
167.22 g/mol |
Nombre IUPAC |
2-(4-fluoro-3-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H14FN/c1-7-6-8(10(2,3)12)4-5-9(7)11/h4-6H,12H2,1-3H3 |
Clave InChI |
KRXAOGMFDGBVTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(C)(C)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


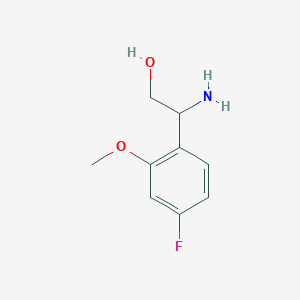


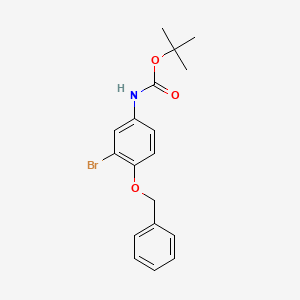

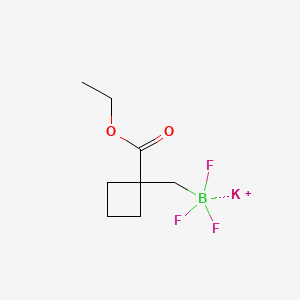
![6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13505476.png)

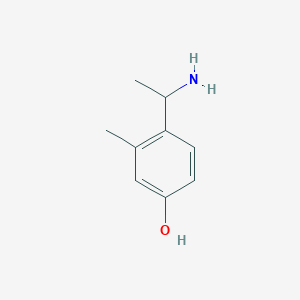
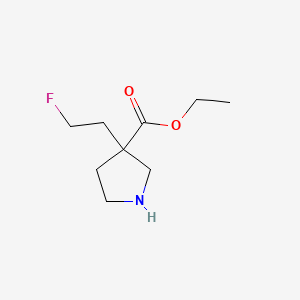
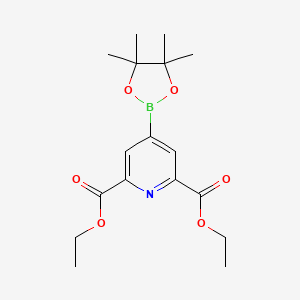
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B13505516.png)
